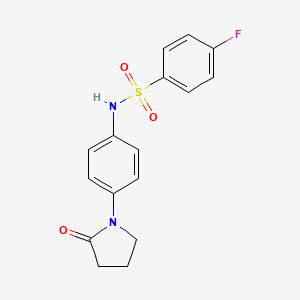

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound known for its unique properties and versatile applications in scientific research. This compound features a fluorine atom, a pyrrolidinone ring, and a benzenesulfonamide group, making it an interesting subject for various studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential drug candidate for treating various diseases due to its unique pharmacological properties.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidinone ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

4-Ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: This compound shares a similar structure but has an ethoxy group instead of a fluorine atom.

2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: Another fluorinated derivative with a pyrrolidinone ring, used in sigma-1 receptor modulation.

Uniqueness

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity, electronegativity, and bioavailability. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

4-Fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, a pyrrolidinone ring, and a sulfonamide group, which contribute to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15FN2O2S. The synthesis typically involves several steps:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization under acidic or basic conditions.

- Fluorination : The introduction of the fluorine atom can be performed using agents like diethylaminosulfur trifluoride (DAST).

- Coupling with Benzamide : The final step involves coupling the fluorinated intermediate with a benzamide precursor using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or EDC in the presence of bases like triethylamine.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides have shown nanomolar-level activity against multiple cancer types, blocking cell cycle progression at the G2/M phase and leading to cytoskeletal disruption .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and the pyrrolidinone ring enhance binding affinity, potentially inhibiting target enzyme activity or modulating receptor functions. Notably, these compounds are believed to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides on human cancer cell lines including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). Results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, demonstrating potent anticancer activity without significant toxicity towards normal cells .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to establish correlations between chemical structure and biological activity. These studies suggest that modifications in the sulfonamide group influence the compound's potency against cancer cells. For instance, variations in substituents on the phenyl ring were found to significantly affect binding affinity and antiproliferative efficacy .

Summary of Research Findings

| Study | Cell Lines | IC50 Values (nM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | MCF7 | <10 | Microtubule disruption | Low toxicity on normal cells |

| Study 2 | HT-29 | 5 | Colchicine-binding site inhibition | Effective against resistant lines |

| Study 3 | M21 | 20 | Apoptosis induction | Promising for further development |

Properties

IUPAC Name |

4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-12-3-9-15(10-4-12)23(21,22)18-13-5-7-14(8-6-13)19-11-1-2-16(19)20/h3-10,18H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQUJTIWJSRMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.